molecular formula C13H22Cl2N2O B13837127 2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride

2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride

Cat. No.: B13837127
M. Wt: 293.23 g/mol
InChI Key: QTEPLWCXIRWBDW-FFXKMJQXSA-N
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Description

2-[(2R)-4-Benzylpiperazin-2-yl]ethanol;dihydrochloride is a chemical compound with the molecular formula C13H22Cl2N2O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride typically involves the reaction of piperazine with benzyl chloride in the presence of a suitable solvent such as ethanol. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The resulting compound is then purified through crystallization or other suitable methods .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and recrystallization ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-4-Benzylpiperazin-2-yl]ethanol;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as sodium azide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of piperazine, such as benzyl-substituted piperazines and their corresponding alcohols or amines .

Scientific Research Applications

2-[(2R)-4-Benzylpiperazin-2-yl]ethanol;dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2R)-4-Benzylpiperazin-2-yl]ethanol;dihydrochloride is unique due to its specific benzyl and ethanol substituents, which confer distinct chemical and biological properties. These properties make it valuable for various research applications and differentiate it from other piperazine derivatives .

Properties

Molecular Formula

C13H22Cl2N2O

Molecular Weight

293.23 g/mol

IUPAC Name

2-[(2R)-4-benzylpiperazin-2-yl]ethanol;dihydrochloride

InChI

InChI=1S/C13H20N2O.2ClH/c16-9-6-13-11-15(8-7-14-13)10-12-4-2-1-3-5-12;;/h1-5,13-14,16H,6-11H2;2*1H/t13-;;/m1../s1

InChI Key

QTEPLWCXIRWBDW-FFXKMJQXSA-N

Isomeric SMILES

C1CN(C[C@H](N1)CCO)CC2=CC=CC=C2.Cl.Cl

Canonical SMILES

C1CN(CC(N1)CCO)CC2=CC=CC=C2.Cl.Cl

Origin of Product

United States

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